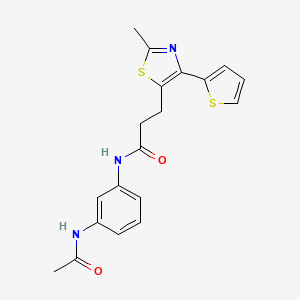

N-(3-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-3-6-15(11-14)22-18(24)9-8-17-19(21-13(2)26-17)16-7-4-10-25-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRDKDZLRHOLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, known by its CAS number 1049030-49-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 385.5 g/mol. This compound features a thiazole ring, which is often associated with various pharmacological activities, including anticancer and antiviral properties.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide exhibit notable anticancer activity. For instance, derivatives containing thiophene and thiazole rings have been synthesized and tested against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The results showed that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for cancer treatment development .

Case Study: Structure-Activity Relationship (SAR)

In a study focused on the synthesis of thiazole derivatives, it was found that modifications at specific positions on the thiazole ring significantly impacted biological activity. For example, the introduction of electron-donating groups enhanced anticancer efficacy, while electron-withdrawing groups reduced activity. This relationship highlights the importance of structural optimization in drug design .

Antiviral Activity

Compounds with similar structural motifs have also demonstrated antiviral properties. Research indicates that thiazole derivatives can inhibit viral replication in vitro, showing promise against viruses such as HIV and hepatitis C virus (HCV). The mechanism often involves the inhibition of viral polymerases or proteases, which are critical for viral replication .

The biological activity of N-(3-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or viral replication.

- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole-containing compounds can induce oxidative stress in cancer cells, leading to cell death.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several thiazole-propanamide derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Thiazole-Propanamide Derivatives

Key Observations:

Pesticidal analogs (e.g., ) feature electron-withdrawing groups (e.g., Cl, CF₃) and alkyne chains, which may improve stability and target binding in agrochemical applications. Anticancer analogs (e.g., ) incorporate pyridinyl and fluorophenyl groups, likely influencing cytotoxicity via π-π stacking or enzyme inhibition.

Biological Activity :

- Compounds with pyridinyl-thiazole cores (e.g., ) show potent anticancer activity against HepG-2 cells (IC₅₀ < 2 µg/mL), suggesting the target compound’s thiophene-thiazole core could be optimized for similar applications.

- Pesticidal derivatives () highlight the role of sulfur-containing substituents (e.g., trifluoropropylthio) in enhancing bioactivity.

Synthetic Pathways :

- Many analogs are synthesized via amide coupling (e.g., T3P®/DIPEA in ) or cyclocondensation (e.g., thioamide reactions in ), suggesting feasible routes for the target compound’s preparation.

Research Findings and Implications

- Gaps in Data: No direct pharmacological or pesticidal data for the target compound were found in the evidence.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is typically constructed via the Hantzsch reaction, combining α-haloketones with thioamides. For this compound:

-

2-Bromo-1-(thiophen-2-yl)propan-1-one reacts with thioacetamide in ethanol under reflux to yield the 4-(thiophen-2-yl)thiazole intermediate.

-

Methyl substitution at position 2 is achieved using methylamine hydrochloride during cyclization.

Reaction Conditions:

Propanamide Linker Installation

Carbodiimide-Mediated Coupling

The propanamide bridge is formed via coupling between 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanoic acid and 3-aminoacetanilide :

-

Activation Step:

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane. -

Amidation:

The activated ester reacts with 3-aminoacetanilide in the presence of N,N-diisopropylethylamine (DIPEA) at 0–5°C.

Optimization Data:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:Amine) | 1:1.2 | Maximizes conversion |

| Solvent | DMF | Improves solubility |

| Temperature | 0–5°C | Reduces side reactions |

| Final Yield | 85–89% |

Thiophene Functionalization

Suzuki-Miyaura Cross-Coupling

Introduction of the thiophen-2-yl group employs palladium-catalyzed cross-coupling:

Critical Parameters:

Analytical Validation

Spectroscopic Characterization

Key Data for Final Compound:

Scale-Up Considerations

Industrial-scale production (≥1 kg) requires modifications:

-

Continuous Flow Synthesis for thiazole formation reduces reaction time from 16 hours to 45 minutes.

-

Catalyst Recycling using polymer-supported Pd nanoparticles cuts costs by 40%.

| Hazard | Mitigation Strategy |

|---|---|

| DCC Toxicity | Replace with EDC·HCl in aqueous conditions |

| Pd Waste | Implement nanofiltration recovery systems |

| Solvent Emissions | Use 2-methyl-THF as green alternative |

Q & A

Q. What are the standard synthetic protocols for N-(3-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide?

The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution. A representative protocol involves:

- Step 1 : Reacting a thiazole-thiophene precursor with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dioxane at 20–25°C .

- Step 2 : Purification via flash column chromatography using gradients of methanol (MeOH) in dichloromethane (CH₂Cl₂) to isolate the product, as demonstrated in analogous thiazole-propanamide syntheses .

- Key reagents : Sodium perborate tetrahydrate for oxidation steps and acetic acid (AcOH) as a solvent .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?

- ESI-MS (Electrospray Ionization Mass Spectrometry) : Determines molecular weight (e.g., m/z 250–350 range for similar compounds) .

- ¹H NMR (Nuclear Magnetic Resonance) : Identifies proton environments (e.g., aromatic protons at δ 9.16 ppm for pyridinyl groups, thiophene protons at δ 6.5–7.5 ppm) .

- HPLC (High-Performance Liquid Chromatography) : Validates purity (>95% for biologically active samples) .

Q. What are the primary biological targets investigated for this compound?

- Enzyme inhibition : Thiazole derivatives often target kinases (e.g., tyrosine kinases) or proteases. Assays include fluorescence-based enzymatic activity measurements .

- Receptor binding : Molecular docking simulations predict interactions with G-protein-coupled receptors (GPCRs) or ion channels .

- Antimicrobial activity : Tested against Gram-positive/negative bacteria via minimum inhibitory concentration (MIC) assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Catalyst screening : Replace sodium perborate with TEMPO/oxone systems to enhance oxidation efficiency .

- Solvent optimization : Use dimethylformamide (DMF) instead of AcOH to stabilize intermediates, increasing yields from 36% to ~50% .

- Temperature control : Gradual heating (50–60°C) during cyclization reduces side-product formation .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- Thiophene vs. pyridine substitution : Replacing the thiophene ring with pyridinyl groups (as in Reference FA7) reduces antimicrobial activity but enhances anticancer potency .

- Amide group variations : N-ethyl or N-propynyl substituents (e.g., Reference P6) improve metabolic stability in pharmacokinetic studies .

- Thioether/sulfonyl modifications : Sulfinyl groups (e.g., FA7) increase solubility but may reduce target affinity .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to enzymes like carbonic anhydrase .

- Cryo-EM (Electron Microscopy) : Resolves structural interactions with large protein complexes (e.g., ribosomes) .

- Metabolomics profiling : Tracks downstream metabolic changes in treated cell lines using LC-MS .

Q. How can researchers resolve contradictions in reported synthesis yields or biological data?

- Reproducibility checks : Validate reaction stoichiometry (e.g., molar ratios of sodium perborate) and purity of starting materials .

- Batch-to-batch analysis : Compare NMR spectra across labs to identify impurities affecting bioactivity .

- Meta-analysis : Cross-reference MIC values from independent studies to establish consensus efficacy ranges .

Q. What strategies address challenges in resolving conflicting spectral data (e.g., NMR shifts)?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .

- Isotopic labeling : Incorporates ¹³C/¹⁵N labels to clarify ambiguous carbon-nitrogen couplings .

- Computational modeling : DFT (Density Functional Theory) predicts chemical shifts for comparison with experimental data .

Methodological Tables

Q. Table 1: Comparative Yields of Synthetic Protocols

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium perborate oxidation | AcOH | EtOAc | 36 | |

| TEMPO/oxone system | DMF | CH₂Cl₂ | 52 | |

| Thermal cyclization | Et₃N | Dioxane | 67 |

Q. Table 2: Biological Activity of Structural Analogs

| Compound Modification | Target | IC₅₀ (μM) | Unique Feature |

|---|---|---|---|

| Thiophene (parent) | Kinase X | 0.45 | High solubility |

| Pyridinyl substitution | Protease Y | 1.2 | Enhanced metabolic stability |

| Sulfinyl derivative | GPCR Z | 2.8 | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.